9(10H)-Anthracenone, 10-methoxy-10-methyl-
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Overview
Description
9(10H)-Anthracenone, 10-methoxy-10-methyl-: is an organic compound with a complex structure that includes an anthracenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 10-methoxy-10-methyl- typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the Anthracenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: This step usually involves the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Methylation of the Anthracenone:
Industrial Production Methods
Industrial production of 9(10H)-Anthracenone, 10-methoxy-10-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9(10H)-Anthracenone, 10-methoxy-10-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular functions and mechanisms.
Medicine
In medicine, derivatives of 9(10H)-Anthracenone, 10-methoxy-10-methyl- are investigated for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 9(10H)-Anthracenone, 10-methoxy-10-methyl- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 10-Methoxy-10-methyl-5-phenyl-5,10-dihydroacridophosphine
- Other Anthracenone Derivatives
Uniqueness
Compared to similar compounds, 9(10H)-Anthracenone, 10-methoxy-10-methyl- stands out due to its unique combination of functional groups and structural features
Properties
CAS No. |
53190-24-2 |
---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
10-methoxy-10-methylanthracen-9-one |
InChI |
InChI=1S/C16H14O2/c1-16(18-2)13-9-5-3-7-11(13)15(17)12-8-4-6-10-14(12)16/h3-10H,1-2H3 |
InChI Key |
ZFRARRBZFZOOQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)C3=CC=CC=C31)OC |
Origin of Product |
United States |
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